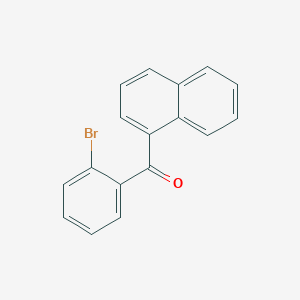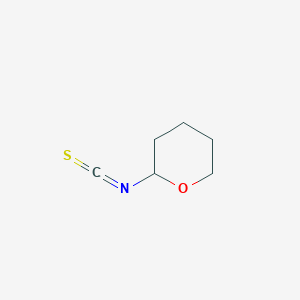![molecular formula C23H17NO3 B14350326 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one CAS No. 92891-51-5](/img/no-structure.png)
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is a complex organic compound belonging to the class of naphthoacridines This compound is characterized by its unique structure, which includes a naphthalene ring fused to an acridine moiety, with methoxy groups at the 5 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with acridine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and acridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted naphthoacridines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. The methoxy groups and acridine moiety play crucial roles in its binding affinity and specificity. Additionally, the compound may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: A simpler structure with similar biological activities but lacks the methoxy groups.
Naphtho[2,3-c]acridine-5,8,14(13H)-trione: Another naphthoacridine derivative with different functional groups and reactivity.
Uniqueness
5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
| 92891-51-5 | |
Molekularformel |
C23H17NO3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
5,8-dimethoxy-13H-naphtho[3,2-c]acridin-14-one |
InChI |
InChI=1S/C23H17NO3/c1-26-22-14-8-4-3-7-13(14)21(25)19-16(22)11-12-17-20(19)24-18-10-6-5-9-15(18)23(17)27-2/h3-12,24H,1-2H3 |
InChI-Schlüssel |
GSWQJOBTTONORO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=C(C4=CC=CC=C4NC3=C2C(=O)C5=CC=CC=C51)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)




